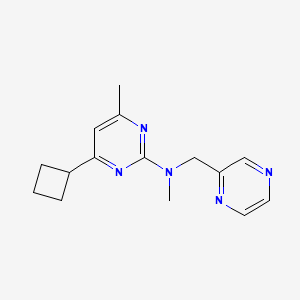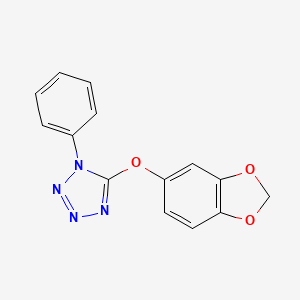![molecular formula C22H29N5O B5302226 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as AZD-4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine exerts its anticancer effects by targeting FGFR tyrosine kinase. FGFR is a transmembrane receptor that plays a critical role in cell growth and differentiation. When activated by its ligand, FGFR activates downstream signaling pathways that promote cell proliferation and survival. In cancer cells, FGFR signaling is often dysregulated, leading to uncontrolled cell growth and proliferation. 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine inhibits FGFR tyrosine kinase activity, thereby blocking downstream signaling pathways and inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may contribute to its anticancer activity by depriving cancer cells of the nutrients and oxygen they need to grow and proliferate. 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is its specificity for FGFR tyrosine kinase. This specificity makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, like all drugs, 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has limitations for lab experiments. For example, its effectiveness may vary depending on the type of cancer or disease being studied. Additionally, its high cost and limited availability may make it difficult for some researchers to obtain and use.
将来の方向性
There are several potential future directions for research on 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. One area of interest is the development of combination therapies that include 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine and other anticancer drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine treatment. Finally, there is interest in developing more potent and selective FGFR inhibitors that may have even greater therapeutic potential than 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine.
合成法
The synthesis of 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine involves a multi-step process that starts with the reaction of 2,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperazine to form the intermediate 4-(2,4-dimethylbenzoyl)-1-piperazinyl)acetyl chloride. This intermediate is then reacted with 1-piperidinylpyrimidine to form the final product, 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine.
科学的研究の応用
4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Specifically, 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and gastric cancer.
特性
IUPAC Name |
(2,4-dimethylphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17-6-7-19(18(2)16-17)21(28)26-14-12-25(13-15-26)20-8-9-23-22(24-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQKESDWCDXMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5302155.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)
![N-[1-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5302175.png)

![6-[(diethylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5302194.png)

![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)


![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)
